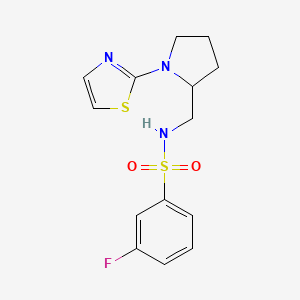

3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Description

1 Structural Characterization and Chemical Identity

Systematic Nomenclature and IUPAC Classification

The compound is systematically named 3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide , reflecting its substituents and functional groups. Its IUPAC classification places it within the benzenesulfonamide family, characterized by a sulfonamide (-SO₂NH-) group attached to a benzene ring. The substituents include:

- 3-Fluoro : A fluorine atom at position 3 of the benzene ring.

- N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl) : A pyrrolidine ring substituted with a thiazole moiety at position 1, linked via a methylene bridge to the sulfonamide nitrogen.

This structure is analogous to other benzenesulfonamides with modified side chains, such as 4-ethoxy-3-fluoro derivatives and 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅FN₂O₂S₂ |

| Molecular Weight | 338.4 g/mol |

| CAS Number | Not explicitly listed |

| SMILES | C1CCN(CC1NS(=O)(=O)C2=CC=CC(=C2)F)C3=NC=CS3 |

Molecular Geometry and Conformational Analysis

The compound’s geometry is governed by its aromatic and aliphatic components:

- Benzene Ring : Planar structure with a 3-fluoro substituent, inducing slight electron-withdrawing effects.

- Sulfonamide Group : Tetrahedral geometry around the sulfur atom, with the sulfonamide nitrogen bonded to the pyrrolidine-thiazole moiety.

- Pyrrolidine-Thiazole Side Chain :

- Pyrrolidine Ring : Adopting a chair conformation, with the thiazole group attached at position 1.

- Thiazole Ring : Planar aromatic system with nitrogen at position 2.

- Methylene Bridge : Flexible linkage between the pyrrolidine and sulfonamide nitrogen.

Conformational flexibility arises from the pyrrolidine ring’s chair flipping and rotational freedom in the methylene bridge. This structural diversity is critical for potential biological interactions, as seen in similar pyrrolidine-containing compounds.

Crystallographic Studies and Solid-State Arrangement

No direct crystallographic data for this compound are reported in available literature. However, structural analogs suggest:

- Hydrogen Bonding : The sulfonamide NH group may form intermolecular hydrogen bonds with oxygen or nitrogen atoms in neighboring molecules.

- π-Stacking : Aromatic interactions between benzene and thiazole rings.

- Packing Motifs : Likely dominated by van der Waals interactions, with fluorine atoms contributing to dipole-induced interactions.

For example, 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide exhibits similar solid-state behavior, with sulfonamide groups participating in hydrogen-bonded networks.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectral Features

Key NMR signals (predicted based on structural analogs):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic protons (benzene ring) | 7.2–7.8 | m |

| Fluorine-substituted aromatic proton | 7.1 | t |

| Sulfonamide NH | 5.5–6.0 | br s |

| Pyrrolidine CH₂ groups | 1.8–2.5 | m |

| Thiazole CH (position 5) | 6.5–6.8 | s |

| Methylene bridge (CH₂) | 3.5–4.0 | m |

Note: Exact chemical shifts may vary with solvent and temperature.

Similar compounds, such as 4-ethoxy-3-fluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide, show analogous NMR patterns, with aromatic protons deshielded by electronegative substituents.

Infrared (IR) Absorption Characteristics

Predicted IR peaks:

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| S=O (sulfonamide) | 1340–1160 (strong) |

| C-F (aromatic) | 1250–1150 (medium) |

| N-H (sulfonamide) | 3300–3100 (broad) |

| C=N (thiazole) | 1600–1500 (medium) |

| Aromatic C-H | 3100–3000 (sharp) |

The sulfonamide S=O stretches are diagnostic, while the thiazole C=N peak confirms the heterocyclic structure.

Mass Spectrometric Fragmentation Patterns

Proposed fragmentation pathways:

- Molecular Ion : m/z 338.4 (C₁₄H₁₅FN₂O₂S₂⁺).

- Key Fragments :

- SO₂ loss : m/z 338.4 → m/z 266.4 (C₁₂H₁₃FN₂S⁺).

- Pyrrolidine-Thiazole Cleavage : m/z 338.4 → m/z 156.1 (C₇H₆N₂S⁺, thiazole fragment).

- Fluorine Substituent Elimination : m/z 338.4 → m/z 319.4 (C₁₃H₁₄N₂O₂S₂⁺).

Analogous sulfonamides, such as 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide, exhibit similar fragmentation patterns, highlighting the stability of the sulfonamide-thiazole core.

Properties

IUPAC Name |

3-fluoro-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2S2/c15-11-3-1-5-13(9-11)22(19,20)17-10-12-4-2-7-18(12)14-16-6-8-21-14/h1,3,5-6,8-9,12,17H,2,4,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKBPGHBEANONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.

Coupling Reactions: The thiazole and pyrrolidine derivatives are then coupled using a suitable linker, such as a benzenesulfonamide group, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonamide sites.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Biology: It is used in biological assays to study its effects on cellular processes and pathways.

Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Urea-Based Thiazole-Piperazine Derivatives ()

Compounds 11a–11o (Molecules, 2013) share a urea-linked phenyl-thiazole-piperazine scaffold but differ in aryl substituents (e.g., chloro, fluoro, trifluoromethyl). Key distinctions from the target compound include:

Implications :

- Piperazine (six-membered) vs. pyrrolidine (five-membered) linkers influence conformational flexibility and steric interactions. For example, piperazine’s larger size may accommodate bulkier targets.

- Fluorine in the target compound mirrors 11a (3-fluorophenyl), suggesting shared electronic effects (e.g., increased ring electron-withdrawing character) .

Piperidine-Linked Benzenesulfonamide ()

Compound 10 (ESI for MedChemComm) features a benzenesulfonamide attached to a piperidine-phenoxyethyl group. Comparisons include:

Implications :

- Piperidine (six-membered) vs. pyrrolidine alters ring strain and hydrogen-bonding geometry. Pyrrolidine’s smaller size may restrict binding to deeper protein pockets.

- Thiazole in the target compound could enhance π-π stacking vs. phenoxyethyl’s lipophilic bulk in Compound 10 .

Chromene-Pyrazolo-Pyrimidine Sulfonamide ()

The patent-derived compound in Example 61 () incorporates a sulfonamide into a chromene-pyrazolo-pyrimidine system. Key differences:

Implications :

- The target compound’s simplicity may improve synthetic accessibility and bioavailability compared to Example 61’s complex scaffold.

Biological Activity

3-Fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a compound that exhibits significant biological activity, particularly in the fields of anticonvulsant and antitumor research. This article delves into its biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyrrolidine moiety, and a benzenesulfonamide group. The presence of the fluorine atom is expected to influence its pharmacological properties, enhancing lipophilicity and potentially improving binding affinity to biological targets.

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole-containing compounds. For instance, compounds similar to this compound have demonstrated significant efficacy in models of seizure activity:

- Effective Dose (ED50) : The median effective dose for related thiazole derivatives has been reported as low as 18.4 mg/kg in picrotoxin-induced seizure models, indicating potent anticonvulsant activity .

- Protection Index : The protection index (PI) for some analogues reached values above 9, suggesting a favorable safety profile alongside efficacy .

2. Antitumor Activity

The compound's structural features also suggest potential antitumor activity:

- Cytotoxicity : Thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines. For example, certain analogues exhibited IC50 values of approximately 1.61 µg/mL against Jurkat cells, which are indicative of strong cytotoxic effects .

- Mechanism of Action : The presence of electron-donating groups in the phenyl ring has been correlated with increased cytotoxicity, highlighting the importance of molecular modifications in enhancing therapeutic efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis for thiazole-containing compounds reveals critical insights into their biological activities:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and receptor binding |

| Pyrrolidine Ring | Contributes to anticonvulsant activity |

| Electron-Withdrawing Groups | Increases cytotoxicity against cancer cells |

| Substituents on Phenyl Ring | m,p-Dimethyl substitutions enhance anticancer effects |

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

- Anticonvulsant Efficacy :

- Antitumor Potency :

- Molecular Dynamics Simulations :

Q & A

Q. What are the key steps in synthesizing 3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonamide coupling, heterocyclic ring formation, and fluorination. Key steps include:

- Pyrrolidine-thiazole intermediate preparation : Cyclocondensation of thiazole precursors with pyrrolidine derivatives under controlled pH and temperature .

- Sulfonamide coupling : Reaction of the intermediate with 3-fluorobenzenesulfonyl chloride in anhydrous conditions (e.g., DMF, 0–5°C) .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Optimization involves adjusting solvent polarity (e.g., switching from THF to DCM for better yield) and using catalysts like DMAP for efficient coupling .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole-pyrrolidine moiety and sulfonamide linkage .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., C18 column, acetonitrile/water gradient) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .

Q. What are the recommended in vitro assays for initial biological screening?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .

- Cell viability assays : Use cancer cell lines (e.g., MTT assay) with positive controls like doxorubicin .

- Solubility testing : Phosphate buffer (pH 7.4) or DMSO/PBS mixtures to guide dosing in subsequent assays .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., sulfonyl chlorides) .

- Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance target binding affinity?

- Methodological Answer :

- Analog synthesis : Modify the fluorophenyl group (e.g., replace F with Cl) or thiazole substituents .

- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., ATP-binding pockets) .

- Bioisosteric replacement : Substitute the pyrrolidine ring with piperidine to assess conformational effects .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay validation : Cross-check activity in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding kinetics) .

- Solubility correction : Account for DMSO concentration effects (e.g., limit to <0.1% in cell-based assays) .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways conflicting with in vitro results .

Q. How can computational methods like quantum mechanics improve synthesis routes?

- Methodological Answer :

- Reaction path searching : Apply density functional theory (DFT) to model transition states and optimize reaction conditions (e.g., solvent selection) .

- Machine learning : Train models on existing sulfonamide synthesis data to predict optimal catalysts or temperatures .

- Yield prediction : Use ICReDD’s computational-experimental feedback loop to prioritize high-yield pathways .

Q. How to optimize reaction conditions to improve yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent, and stoichiometry systematically (e.g., 3² factorial design) .

- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling steps .

- In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates in real time .

Q. What role do the fluorine atom and sulfonamide group play in bioactivity?

- Methodological Answer :

- Fluorine effects : Enhances metabolic stability via C-F bond strength and modulates electron-withdrawing properties, affecting target binding .

- Sulfonamide interactions : Forms hydrogen bonds with catalytic lysine residues in enzymes (e.g., carbonic anhydrase) .

- SAR validation : Compare activity of des-fluoro and sulfonamide-free analogs .

Q. How to design analogs with improved metabolic stability?

- Methodological Answer :

- Substituent addition : Introduce methyl groups ortho to the sulfonamide to sterically block CYP450 oxidation .

- In vitro microsomal assays : Measure half-life in human liver microsomes with NADPH cofactors .

- Computational ADME : Use tools like SwissADME to predict metabolic hotspots and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.